Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97%

Vue d'ensemble

Description

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97%, is a chemical compound with the molecular formula C11H10F3NO3 It is a derivative of phenylalanine, an essential amino acid, and contains trifluoromethyl and formyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate typically involves the reaction of phenylalanine derivatives with trifluoromethylating agents and formylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity of 97%.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory Agents:

MTFP has been investigated for its role as an agonist of formyl peptide receptors (FPRs), particularly FPR2. Research indicates that FPR2 agonists can enhance the resolution of inflammation and may provide therapeutic avenues for chronic neuroinflammatory conditions such as neurodegenerative diseases. In vitro studies have shown that MTFP can inhibit pro-inflammatory cytokine production in microglial cells stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Pharmacokinetics:

The pharmacokinetic properties of MTFP have been assessed through various in vitro models. It exhibits good metabolic stability and permeability across the blood-brain barrier, making it a candidate for further development in neuropharmacology .

Biochemical Research

Bioconjugation:

MTFP serves as a valuable building block in the synthesis of peptide-based therapeutics. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of peptides, which can be crucial for drug design .

Receptor Binding Studies:

The compound is also explored for its ability to act as a ligand in receptor binding studies. The incorporation of trifluoromethyl groups is known to affect binding affinity and selectivity towards various biological targets, which is essential for the development of selective drugs .

Materials Science

Synthesis of Functional Materials:

MTFP can be utilized in the synthesis of functional materials due to its unique chemical properties. Its trifluoromethyl moiety imparts special characteristics such as increased hydrophobicity and thermal stability to polymers and other materials developed from it .

Case Studies

Mécanisme D'action

The mechanism of action of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the formyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3,3,3-trifluoro-2-phenylalaninate: Lacks the formyl group, which may affect its reactivity and binding properties.

Methyl 3,3,3-trifluoro-N-acetyl-2-phenylalaninate: Contains an acetyl group instead of a formyl group, leading to different chemical and biological properties.

Uniqueness

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is unique due to the presence of both trifluoromethyl and formyl groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for research and industrial applications.

Activité Biologique

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is a compound that has garnered attention for its potential biological activities, particularly in relation to inflammation and immune response modulation. This article explores its biological activity based on diverse research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

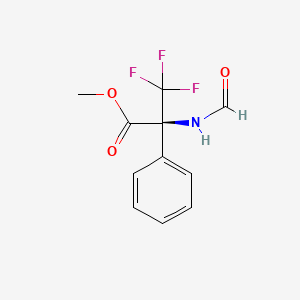

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The structural formula can be represented as follows:

The compound acts primarily as an agonist for formyl peptide receptors (FPRs), particularly FPR2. Activation of FPR2 has been shown to play a significant role in the resolution of inflammation. This receptor is involved in various physiological processes including chemotaxis, phagocytosis, and the modulation of cytokine release.

Key Mechanisms:

- Anti-inflammatory Effects : Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated microglial cells. This effect is crucial in conditions like neuroinflammation where excessive cytokine release can lead to tissue damage .

- Neuroprotective Properties : In studies involving mouse hippocampal organotypic cultures stimulated with lipopolysaccharide (LPS), the compound demonstrated the ability to attenuate LPS-induced changes in gene expression related to inflammation .

Case Studies

- Neuroinflammation Model : In a study using rat primary microglial cultures, treatment with the compound significantly inhibited the release of pro-inflammatory mediators upon LPS stimulation. This suggests that it may be beneficial in treating neurodegenerative diseases characterized by chronic inflammation .

- Colitis Model : Research indicated that higher levels of FPRs correlate with histological recovery in Crohn's disease patients. The administration of compounds activating these receptors can enhance wound healing and tissue regeneration in inflammatory bowel disease models .

Data Table: Biological Activity Summary

Pharmacokinetic Properties

The pharmacokinetic profile of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate indicates favorable characteristics for brain penetration. It exhibits good metabolic stability and permeability across blood-brain barrier models, which is critical for central nervous system applications .

Propriétés

IUPAC Name |

methyl (2S)-3,3,3-trifluoro-2-formamido-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-18-9(17)10(15-7-16,11(12,13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFZBKZEKWBFJE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@](C1=CC=CC=C1)(C(F)(F)F)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101139366 | |

| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-50-6 | |

| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.